preprocecropin D
Description
Properties
CAS No. |
135976-12-4 |
|---|---|
Molecular Formula |
C1336H2116N362O410S13 |
Synonyms |
preprocecropin D |
Origin of Product |
United States |
Molecular Biology and Genetics of Preprocecropin D
Genomic Organization of the Preprocecropin D Gene Locus
The genetic information for this compound is located within a specific locus in the genome of organisms that produce it. Characterization of this locus reveals details about the arrangement and structure of the gene.
Gene Copy Number and Chromosomal Arrangement
In Hyalophora cecropia, the genes encoding the antibacterial peptides cecropins A, B, and D are organized within a large gene cluster spanning approximately 20 kilobases of DNA. For each of the cecropin (B1577577) genes, including the gene for this compound, there is typically one copy per haploid genome. nih.gov This organization as a clustered multigene family allows for coordinated or differential regulation of these related immune peptides. The specific chromosomal location of this locus has been investigated, with early studies in Drosophila melanogaster indicating a cecropin gene DNA sequence cytologically mapping to chromosomal location 99E. acs.orgherts.ac.uk
Intronic and Exonic Architecture and Regulatory Elements
Eukaryotic genes, including those encoding antimicrobial peptides, are structured with exons, which are expressed sequences, and introns, which are intervening sequences removed during RNA splicing. libretexts.orggithub.io The gene for this compound in Hyalophora cecropia contains introns. nih.gov The size of the cecropin gene cluster in H. cecropia is partly attributed to the presence of long distances between the genes and the existence of insertion elements within the introns of the preprocecropin A and D genes. nih.gov Introns can play roles beyond being simply non-coding regions, influencing gene expression and potentially harboring regulatory elements. github.ioyoutube.comresearchgate.net Exons contain the coding sequences for the protein and also include untranslated regions (UTRs) which can contain regulatory signals. libretexts.org Regulatory elements, such as promoters, enhancers, and silencers, are DNA sequences that play a critical role in controlling gene transcription. These elements can be located in the upstream flanking regions (5'-UTR), downstream flanking regions (3'-UTR), or within introns. nih.gov While specific detailed architecture and regulatory elements solely for the Hyalophora cecropia this compound gene's exons and introns are not extensively detailed in the provided sources beyond the mention of insertion elements in introns nih.gov, studies on related insect cecropin genes, such as cecropin A in Bombyx mori, have identified upstream regulatory elements like NF-κB-like elements and IL-6-RE Type I elements in the 5'-upstream regions. These findings in related genes suggest the potential presence of similar conserved regulatory motifs in the this compound gene locus that are important for immune-inducible expression.
Transcriptional Regulation of this compound Gene Expression
The expression of the this compound gene is tightly regulated at the transcriptional level, ensuring that the mature peptide is produced at the appropriate time and location in response to specific stimuli.
Inducible Expression Mechanisms in Response to Pathogen Challenge
A key characteristic of cecropin genes, including this compound, is their inducible expression in response to microbial challenge. nih.gov In Hyalophora cecropia, injection of live bacteria triggers the expression of cecropin genes. nih.gov This inducible expression is a crucial part of the insect innate immune response, allowing for the rapid production of antimicrobial peptides to combat infection. The mechanisms of pathogen-inducible gene expression often involve signal transduction pathways that activate transcription factors which bind to regulatory elements in the gene promoter or enhancer regions. acs.org While the specific pathway for this compound induction is not fully elucidated in the provided texts, the general principle involves the recognition of pathogen-associated molecular patterns (PAMPs) by host receptors, leading to a cascade of events that ultimately enhance the transcription of immune effector genes like this compound.
Analysis of Temporal and Spatial Gene Expression Patterns
The expression of different cecropin genes within the same organism can exhibit distinct temporal patterns following immune challenge. In Hyalophora cecropia, the temporal expression pattern of the this compound gene is delayed compared to that of cecropins A and B. nih.gov Transcripts for cecropins A and B appear within 2 hours after bacterial injection, reaching maximum levels after 4 hours and remaining high for several days. nih.gov In contrast, this compound transcripts appear later, within 48-96 hours, and reach their maximum level after 144 hours. nih.gov This differential temporal expression suggests distinct regulatory mechanisms for the different cecropin genes within the cluster. The production of the mature cecropin D peptide also follows this delayed pattern, being detected in the hemolymph later than cecropins A and B. nih.gov
While the provided information specifically details the temporal expression in H. cecropia nih.gov, spatial gene expression, which refers to the activation of genes in specific tissues or cell types, is also a critical aspect of regulated gene expression in multicellular organisms, particularly in the context of immune responses where certain tissues are primary sites of defense peptide production. Although specific spatial expression data for this compound is not provided in the search results, cecropins are generally known to be produced in immune-related tissues like the fat body of insects in response to systemic infection.
A summary of the temporal expression differences in Hyalophora cecropia is presented in the table below:
| Cecropin Gene | Time to Initial Transcript Appearance (after bacterial injection) | Time to Maximum Transcript Level |
| Cecropins A and B | Within 2 hours nih.gov | 48 hours nih.gov |
| This compound | Within 48-96 hours nih.gov | 144 hours nih.gov |
Identification and Characterization of Upstream Regulatory Elements and Transcription Factors
Transcriptional regulation is mediated by the interaction of transcription factors with specific DNA sequences, known as regulatory elements, located in the upstream regions of genes. nih.gov These interactions control the rate of transcription initiation. nih.gov Upstream regulatory elements can include promoters, enhancers, and silencers. Transcription factors can act as activators or repressors, increasing or decreasing gene expression.
While the specific upstream regulatory elements and transcription factors that exclusively govern the expression of the this compound gene in Hyalophora cecropia are not explicitly detailed in the provided search results, the presence of insertion elements in the introns of the D gene is noted nih.gov, which could potentially influence regulation. Drawing from studies on related insect immune genes, such as Bombyx mori cecropin A, upstream regions have been shown to contain elements like NF-κB-like sites and IL-6-RE, which bind nuclear proteins activated by bacterial components like peptidoglycan. These findings suggest that the inducible expression of this compound is likely controlled by the binding of specific transcription factors to conserved immune-responsive elements in its promoter and potentially enhancer regions. The delayed expression of cecropin D compared to A and B in H. cecropia nih.gov further implies the involvement of distinct sets of regulatory elements or transcription factors, or different kinetics of activation of shared factors. Research on identifying and characterizing these specific upstream regulatory elements and the transcription factors that bind to them is crucial for a complete understanding of how this compound gene expression is precisely controlled in response to infection and during development.
This compound mRNA Characteristics and Stability
This compound is the precursor protein for the mature antimicrobial peptide cecropin D. The information for synthesizing this compound is encoded within its corresponding messenger RNA (mRNA) molecule, which is transcribed from the cecropin D gene.
Research has investigated the expression patterns of cecropin D mRNA in response to immune challenges in various insect species. For instance, studies in Anopheles gambiae mosquitoes demonstrated a significant increase in the abundance of cecropin D mRNA following injection with a challenge. Specifically, cecropin D mRNA showed a 32-fold rise at 3 hours post-injection compared to controls, returning to basal levels within 24 hours. acs.org This indicates that the transcription and accumulation of this compound mRNA are part of the insect's rapid immune response.
While detailed, specific data on the precise structural characteristics (such as the exact sequences of the 5' and 3' untranslated regions (UTRs), cap structure type, or poly(A) tail length) and direct stability measurements (like half-life) specifically for this compound mRNA across different organisms are not extensively detailed in the immediate search results, general principles of mRNA biology apply.
The stability and translational efficiency of any mRNA, including this compound mRNA, are influenced by several key features:
5' Cap: The 5' cap structure is crucial for protecting mRNA from exonuclease degradation and is important for translation initiation. nih.gov Different cap structures and their methylation status can affect mRNA stability and expression levels. nih.gov
Poly(A) Tail: The poly(A) tail at the 3' end of eukaryotic mRNA is essential for nuclear export, translation initiation, and stability. The length of the poly(A) tail can impact mRNA half-life, with shortening often preceding degradation.
Untranslated Regions (UTRs): The 5' and 3' UTRs contain regulatory elements that can bind RNA-binding proteins and microRNAs, influencing mRNA stability, localization, and translation.
Coding Sequence (CDS) and Codon Usage: The sequence within the coding region itself, particularly codon composition, can affect translation speed and, consequently, mRNA stability. Codon optimality has been shown to correlate with mRNA stability in human cells and other species.
RNA Modifications: Chemical modifications on mRNA nucleotides can significantly influence mRNA metabolism, affecting processes from transcription to decay and impacting stability and translation.
Biosynthesis and Post Translational Processing Pathways of Preprocecropin D
Overview of Preproprotein Maturation Cascade
The synthesis of preprocecropin D begins with transcription of the corresponding gene and translation of the mRNA into a preproprotein. This preproprotein is the initial, full-length polypeptide chain that contains all the necessary signals and sequences for targeting and processing. The maturation cascade involves several key steps: the presence of a signal peptide at the N-terminus, which directs the protein to the endoplasmic reticulum (ER); translocation across the ER membrane; cleavage of the signal peptide; and further proteolytic processing of the remaining propeptide region to yield the mature cecropin (B1577577) D peptide malariaworld.orgplos.org. This multi-step process ensures that the active antimicrobial peptide is generated at the correct location and time. Cecropins, including Cecropin D, are typically synthesized as preproproteins that are processed in four steps to the mature peptides nih.govresearchgate.net.
Signal Peptide-Mediated Endoplasmic Reticulum Targeting and Translocation
Proteins destined for secretion or insertion into cellular membranes, such as cecropin D, are directed to the endoplasmic reticulum by a signal peptide, usually located at the N-terminus of the nascent polypeptide chain wikipedia.orgnih.govsignalpeptide.de. This signal peptide acts as a targeting signal, mediating the interaction with the cellular machinery responsible for protein translocation across the ER membrane.
Role of Signal Recognition Particle (SRP) and SRP Receptor in Targeting
The primary pathway for targeting secretory proteins to the ER involves the Signal Recognition Particle (SRP) plos.orgnih.govnih.gov. As the nascent this compound polypeptide chain emerges from the ribosome, the signal peptide is recognized and bound by the SRP nih.govnih.gov. This interaction can cause a transient arrest of protein elongation, ensuring that the protein is not fully synthesized in the cytoplasm before reaching the ER membrane nih.govmdpi.com. The ribosome-nascent chain-SRP complex is then targeted to the ER membrane through the interaction of SRP with its cognate receptor (SR), an integral membrane protein located in the ER membrane plos.orgnih.govnih.govnih.govmdpi.comuni-saarland.deebi.ac.uk. This docking step is often GTP-dependent and facilitates the transfer of the ribosome and the nascent chain to the protein-conducting channel in the ER membrane nih.govnih.govmdpi.com.
Interactions with the Sec61 Translocon Complex and Translocon Gating Dynamics
Upon arrival at the ER membrane, the ribosome-nascent chain complex associates with the Sec61 translocon, the protein-conducting channel embedded in the ER membrane plos.orgwikipedia.orgnih.govnih.govresearchgate.netfrontiersin.orgebi.ac.uk. The Sec61 translocon is a heterotrimeric complex consisting of the central Sec61α subunit, which forms the pore, and two smaller peripheral subunits, Sec61β and Sec61γ nih.gov. The signal peptide of this compound interacts with the Sec61 translocon, leading to the opening or "gating" of the channel, allowing the nascent polypeptide to pass through the membrane nih.govuni-saarland.defrontiersin.org. This gating process involves conformational changes in the Sec61 complex nih.govfrontiersin.org. The translocon provides a dynamic interface for the polypeptide to move from the cytosol into the ER lumen nih.gov.
Delineation of Co-translational versus Post-translational Translocation Mechanisms
Protein translocation into the ER can occur via two main mechanisms: co-translational and post-translational translocation researchgate.netquora.comnih.gov. In co-translational translocation, the polypeptide is translocated across the ER membrane simultaneously with its synthesis on the ribosome plos.orgresearchgate.netquora.comnih.gov. This process is typically mediated by the SRP pathway and is common for larger secretory proteins nih.govresearchgate.netnih.gov. In contrast, post-translational translocation occurs after the protein has been fully synthesized and released from the ribosome into the cytosol researchgate.netquora.comnih.gov. Smaller proteins, such as this compound, can utilize the post-translational pathway nih.govnih.govresearchgate.netnih.govnih.gov. This pathway may involve different cytosolic chaperones and ER membrane proteins, such as the Sec62/Sec63 complex in mammals, which can facilitate the targeting and translocation of fully synthesized proteins to the Sec61 translocon plos.orgnih.govresearchgate.netnih.govnih.gov. Studies have shown that preprocecropin A, a related cecropin precursor, can undergo post-translational ER import in human cells, and this process can be dependent on Sec62 nih.govresearchgate.netnih.gov.
Signal Peptidase Cleavage and its Specificity
Once the signal peptide has guided the this compound polypeptide to and through the Sec61 translocon into the ER lumen, the signal peptide is typically cleaved off by a signal peptidase wikipedia.orgnih.govsignalpeptide.denih.govmdpi.comresearchgate.netquora.comnih.gov. Signal peptidases are membrane-bound enzymes located on the lumenal side of the ER membrane nih.govnih.gov. This cleavage event is crucial for the release of the mature protein into the ER lumen and its subsequent folding and trafficking nih.gov. Signal peptidases recognize specific cleavage sites, often characterized by certain amino acid patterns around the cleavage junction wikipedia.orgsignalpeptide.denih.gov. For Anopheles gambiae cecropin D, the precursor is reported to undergo cleavage of a 24-residue N-terminal signal sequence to yield the mature peptide malariaworld.orgnih.gov. In other cecropins, the signal peptidase cleaves at a specific peptide bond, for example, between Ala-5 and Ala-4 in preprocecropin A and B nih.gov. The specificity of signal peptidase ensures accurate removal of the signal peptide, generating the correct N-terminus of the propeptide.
Propeptide Cleavage and Maturation into Active Cecropin D
Following signal peptide cleavage, the resulting polypeptide is the procecropin D. This propeptide typically contains additional amino acid sequences that need to be removed to generate the mature, active cecropin D peptide malariaworld.orgplos.orgfrontiersin.org. This further processing involves the action of other proteolytic enzymes. For some cecropins, dipeptidyl aminopeptidases are involved in removing dipeptides from the propeptide region nih.gov. The cleavage of the propeptide is a crucial step in the maturation cascade, as it liberates the biologically active antimicrobial peptide. For instance, Anopheles gambiae cecropin D encodes a 67-amino acid precursor, which is processed to yield a mature 43-residue peptide after cleavage of the signal sequence malariaworld.orgnih.gov. The mature cecropin D peptide is the functional form that exhibits antimicrobial activity malariaworld.orgnih.govnih.govnih.gov. The maturation process can also involve other post-translational modifications, such as C-terminal amidation, which has been shown to enhance the activity of some cecropins nih.govoak.go.kraai.org. The precise enzymes and steps involved in propeptide cleavage can vary depending on the specific cecropin and the organism in which it is produced nih.govaai.org.
Identification of Proteolytic Cleavage Sites within the Prosequence
The processing of this compound involves proteolytic cleavage at specific sites within its sequence. A key step is the removal of the N-terminal signal sequence. In Anopheles gambiae cecropin D, the precursor is a 67-amino acid peptide, and processing involves the cleavage of a 24-residue N-terminal signal sequence to yield the mature 43-residue peptide. plos.org
While specific detailed research findings on the precise proteolytic cleavage sites within the prosequence of this compound across various species are limited in the available literature, studies on other cecropins, such as preprocecropins A and B from Hyalophora cecropia, provide insights into the general processing mechanisms. These studies have shown that the processing of preprocecropins A and B involves cleavage by signal peptidase, followed by the action of dipeptidyl aminopeptidase (B13392206) which removes dipeptides from the prosequence. nih.gov A study on a cecropin-like peptide from Spodoptera littoralis predicted a cleavage site between the signal peptide and the prosequence, and another cleavage site between the prosequence and the mature peptide. ekb.eg
Based on the processing of other cecropins, it is likely that this compound also undergoes signal peptide cleavage by a signal peptidase and further processing of its prosequence by exopeptidases, such as dipeptidyl aminopeptidases, to release the mature peptide. However, the exact cleavage sites within the prosequence of this compound require further specific investigation.
Characterization of Involved Proteases and their Substrate Specificity
The proteolytic maturation of this compound is mediated by specific proteases. While the comprehensive set of endogenous proteases involved in the processing of this compound in its native organism is not fully characterized in the provided information, studies involving heterologous expression systems offer some clues. When Hyalophora cecropia cecropin D was expressed in Pichia pastoris using an alpha-mating factor signal sequence, the signal peptide was efficiently processed by the KEX2 protease of P. pastoris. nih.gov KEX2 protease is a Kex2-like serine protease, known to cleave at sites with basic residues.
General principles of protease substrate specificity involve the recognition of specific amino acid residues flanking the cleavage site, often denoted as P1, P2, P3, etc., on the N-terminal side of the cleavage site and P1', P2', P3', etc., on the C-terminal side. nih.govnih.gov Different classes of proteases, such as serine proteases, cysteine proteases, aspartic proteases, metalloproteases, and threonine proteases, exhibit distinct substrate specificities based on their active site characteristics. unc.edu For instance, trypsin-like proteases typically cleave after basic residues like arginine or lysine (B10760008). unc.edu The processing of prepro-peptides often involves proprotein convertases, which are a family of serine proteases that cleave at sites with basic amino acid motifs.
While the specific endogenous proteases responsible for cleaving the prosequence of this compound and their detailed substrate specificities remain to be fully elucidated, it is expected that these enzymes would recognize specific amino acid sequences within the prepropeptide to ensure accurate and efficient processing to the mature, active form.
Other Post-Translational Modifications Beyond Proteolysis
Beyond proteolytic cleavage, this compound and its mature form, cecropin D, may undergo other post-translational modifications (PTMs) that can influence their structure, stability, localization, and activity. PTMs are diverse chemical modifications that occur after protein synthesis and can significantly increase the functional diversity of proteins. nih.govthermofisher.com Common PTMs include glycosylation, phosphorylation, methylation, and amidation. nih.govthermofisher.comnih.govabcam.com
Phosphorylation Sites and their Potential Regulatory Roles
Phosphorylation is a reversible PTM involving the addition of a phosphate (B84403) group to specific amino acid residues, primarily serine, threonine, and tyrosine, catalyzed by protein kinases. thermofisher.com This modification plays crucial roles in regulating protein activity, signaling pathways, and cellular processes. thermofisher.comnih.govabcam.comembopress.org
Direct experimental evidence for phosphorylation sites on this compound or mature cecropin D and their specific regulatory roles is not available in the provided search results. However, the study on the cecropin-like peptide from Spodoptera littoralis predicted potential kinase-specific phosphorylation sites on serine and threonine residues. ekb.eg While this suggests that cecropin-like peptides can be targets for phosphorylation, these predictions need experimental validation for this compound. The potential regulatory roles of phosphorylation on cecropin D are unknown but, by analogy to other phosphorylated proteins, could involve modulating its antimicrobial activity, stability, or interactions with other molecules.
Other Potential Chemical Modifications and their Biological Significance
Proteins can undergo various other chemical modifications. The mature cecropin D peptide is known to have a blocked C-terminal. acs.org C-terminal amidation is a common modification in many peptide hormones and antimicrobial peptides, which can increase their stability and enhance their biological activity. nih.gov The presence of a blocked C-terminus in cecropin D suggests it undergoes amidation or another modification that neutralizes the C-terminal carboxyl group. The biological significance of this blocked C-terminus likely relates to increased resistance to carboxypeptidase degradation and potentially enhanced interaction with target membranes.
While the natural this compound and mature cecropin D consist of L-amino acids, synthetic analogs incorporating D-amino acids have been explored for their enhanced resistance to proteolytic degradation. researchgate.net This highlights the susceptibility of the natural L-amino acid peptide to proteases, and the potential impact of chemical modifications on its stability and activity, although the incorporation of D-amino acids is not a natural PTM pathway for cecropins.
Other potential modifications that could theoretically occur on cecropin D, based on general knowledge of PTMs and its amino acid composition, include methylation of lysine or arginine residues, or the formation of disulfide bonds if cysteine residues are present (though cecropins are generally devoid of cysteine). abcam.comannualreviews.org However, specific evidence for these modifications on this compound is lacking in the provided information. The biological significance of any such modifications would depend on the specific residue modified and the nature of the modification, potentially affecting structure, interactions, or stability.
Structural Biology and Functional Implications of Preprocecropin D and Its Derived Peptides
Primary Sequence Analysis of Preprocecropin D and Mature Cecropin (B1577577) D
The primary structure of this compound and mature cecropin D provides fundamental insights into their processing and biological activity. Preproproteins of insect cecropins typically consist of a signal peptide, a prosequence, and the mature peptide sequence. ekb.eg Mature cecropin D is a relatively small peptide, generally comprising between 35 and 43 amino acid residues depending on the species. mdpi.comontosight.aiscienceopen.comwikipedia.orgnih.gov For instance, mature cecropin D from Hyalophora cecropia is 36 amino acids long with the sequence WNPFKELEKVGQRVRDAVISAGPAVATVAQATALAK. nih.gov Antheraea pernyi cecropin D is also 36 residues. novoprolabs.com In contrast, Anopheles gambiae Cecropin D is a longer mature peptide of 43 amino acids. scienceopen.comnih.gov
Studies on the preproprotein sequence reveal the presence of a signal peptide at the N-terminus, crucial for directing the protein into the secretory pathway. ekb.eg Following the signal peptide is a prosequence, typically a short segment, which is cleaved during maturation. ekb.eg The mature peptide constitutes the C-terminal portion of the preproprotein. For Spodoptera littoralis, the preprocecropin is 62 amino acids, processed from a 22-residue signal peptide and a dipeptide prosequence to a 38-residue mature peptide. ekb.eg Anopheles gambiae this compound is 67 amino acids, with a 24-residue signal sequence preceding the 43-residue mature peptide. scienceopen.comnih.gov
Amino Acid Compositional Analysis and Sequence Homologies with Other Cecropins
Cecropin D, characteristic of the cecropin family, is a cationic peptide due to a notable presence of basic amino acids such as lysine (B10760008) and arginine. ontosight.aiscienceopen.comnih.govapsnet.orgbiorxiv.org This positive charge is critical for its interaction with the negatively charged membranes of target microorganisms. ontosight.ai A common feature among insect cecropins, including cecropin D, is the absence of cysteine residues. mdpi.combiorxiv.orgtandfonline.com The hydrophobic amino acid content in antimicrobial peptides like cecropins is typically high, often exceeding 50% of the total residues. mdpi.com
Sequence comparisons have established that cecropin D shares homology with other members of the cecropin family, notably cecropin A and cecropin B. mdpi.comnih.govtandfonline.com The degree of sequence identity varies across different insect species. For example, cecropin D from Agrius convolvuli shows 78% homology to Hyalophora cecropia cecropin D. tandfonline.comtandfonline.com In Anopheles gambiae, Cecropin D exhibits 49% identity with cecropin A and 41% with cecropin B from the same species, indicating a greater divergence compared to the homology among cecropins A, B, and C in this mosquito. scienceopen.com Some analyses suggest that cecropin D may possess fewer lysine residues at the N-terminus compared to cecropins A and B, potentially resulting in a slightly less basic character. tandfonline.com
Identification of Conserved Residues and Structural Motifs within the Preproprotein
Analysis of cecropin preproproteins reveals a conserved architecture comprising a signal peptide, a prosequence, and the mature peptide. ekb.eg While signal peptide sequences tend to be less conserved across different cecropins, the mature peptides share conserved structural features essential for their function. ekb.eg These features include a distinct basic N-terminal region and a hydrophobic C-terminal region, connected by a flexible hinge region. apsnet.orgbiorxiv.orgtandfonline.commdpi.com
Conserved residues play significant roles in the structure and activity of mature cecropin D. A tryptophan residue at position 2 is often conserved in Hyalophora cecropia cecropins and is suggested to be important for initial membrane interaction, although some mosquito cecropin D variants lack this residue and likely employ a different interaction mechanism. nih.govannualreviews.org Lysine and arginine residues are conserved at specific positions, contributing to the peptide's cationic nature and membrane binding. scienceopen.comnih.govannualreviews.org The hinge region is characterized by the presence of glycine (B1666218) and/or proline residues, which are thought to impart flexibility. apsnet.orgnih.gov A BH3-like motif has also been identified in certain cecropins, hinting at potential interactions with cellular proteins like Bcl-2. wikipedia.org
Structural Elucidation and Prediction of Mature Cecropin D Conformation
The functional activity of mature cecropin D is closely tied to its three-dimensional structure, particularly its conformation in the presence of biological membranes. While cecropins typically exist in a disordered or random coil state in aqueous solutions, they undergo a conformational change upon interacting with membrane environments. mdpi.comasm.orgmdpi.com
Prediction models and experimental studies suggest that mature cecropin D adopts a structure similar to other well-characterized cecropins, featuring two α-helical segments separated by a flexible hinge region. scienceopen.comnih.gov This helix-hinge-helix motif is a hallmark of the cecropin family and is crucial for their mechanism of action. mdpi.commdpi.comacs.orgnih.gov
Characterization of Amphipathic Alpha-Helical Conformation
A key structural characteristic of mature cecropin D is its amphipathicity. ontosight.aibiorxiv.orgtandfonline.commdpi.com This property arises from the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the α-helical structure. The N-terminal region typically forms an amphipathic α-helix, presenting a positively charged, hydrophilic face and a hydrophobic face. biorxiv.orgtandfonline.commdpi.com The C-terminal region, in contrast, often forms a more hydrophobic α-helix. biorxiv.orgmdpi.comacs.org
This amphipathic distribution is fundamental to the interaction of cecropin D with lipid bilayers. In membrane-mimicking environments, such as dodecylphosphocholine (B1670865) (DPC) micelles, cecropins are observed to fold into well-defined α-helical structures. acs.orgnih.gov The amphipathic nature facilitates the peptide's association with and insertion into the hydrophobic core of microbial membranes, while the cationic face interacts with the negatively charged phospholipid headgroups. ontosight.aimdpi.comasm.orgnih.govscispace.com
Functional Role of Hinge Regions in Peptide Structure and Activity
The hinge region, typically located around the middle of the mature peptide sequence and often containing glycine and/or proline residues, serves as a flexible link between the N-terminal and C-terminal helical domains. apsnet.orgnih.gov This flexibility is considered vital for the biological activity of cecropins. scienceopen.comnih.govacs.org
The hinge region is hypothesized to provide the necessary conformational freedom for the peptide to interact effectively with and potentially traverse or disrupt the bacterial membrane. scienceopen.comnih.govacs.org The specific amino acid composition within the hinge region can influence the peptide's flexibility and, consequently, its antibacterial potency. acs.org Studies on other cecropins have underscored the importance of this helix-hinge-helix architecture for membrane interactions and lytic activity. mdpi.commdpi.comacs.orgnih.gov
Stereochemical Investigations: D-Enantiomer and Retro-Peptide Studies for Structure-Function Relationships
Stereochemical studies, particularly those involving the synthesis and analysis of D-enantiomers and retro-inverso peptides of cecropins and their hybrids, have provided valuable insights into the relationship between peptide structure and function. researchgate.netmdpi.comnih.gov
Studies comparing the activity of naturally occurring L-amino acid peptides with their synthetic all-D-amino acid counterparts have shown that D-enantiomers of certain cecropin-like peptides retain antimicrobial activity comparable to their L-forms. researchgate.netmdpi.com This observation is significant because D-amino acid peptides have an inverted chirality at their alpha carbons compared to L-amino acids. The fact that the D-enantiomers are still active suggests that the primary mechanism of action does not rely on specific interactions with chiral biological receptors or enzymes. researchgate.netmdpi.com Instead, it supports the model where the activity is predominantly mediated by interactions with the achiral lipid components of cell membranes. researchgate.netmdpi.com
Retro-inverso peptides, which involve reversing the amino acid sequence and substituting L-amino acids with D-amino acids at corresponding positions, are another tool for probing structure-function relationships. nih.gov These modifications can impact peptide stability and conformation, but studies with retro-inverso mimetics have also contributed to understanding the structural requirements for membrane activity. nih.govencyclopedia.pub
Structural Basis of Prepropeptide Processing and Maturation Efficiency
The maturation of this compound into active cecropin D is a complex process involving its synthesis as a prepropeptide, translocation across the endoplasmic reticulum (ER) membrane, and subsequent proteolytic cleavage of the signal peptide and propeptide regions. The efficiency of this processing and maturation is intricately linked to the structural characteristics of the prepropeptide.
Conformational Changes during Translocation and Proteolytic Events
Translocation of this compound across the ER membrane can occur co-translationally or post-translationally, mediated by the Sec61 translocon complex. nih.govoup.com Studies on presecretory proteins, including preprocecropin A, a related peptide, have shown that conformational changes are associated with proteolytic processing, allowing for events like disulfide bond formation. nih.govnih.gov For preprocecropin A, translocation efficiency can be influenced by lumenal proteins and appears to be both ATP and signal sequence dependent. nih.govasm.org The signal peptide is typically cleaved by signal peptidase upon entry into the ER lumen. nih.govlife-science-alliance.org Following signal peptide cleavage, the propeptide region is removed by specific proteases to yield the mature peptide. The precise conformational changes that occur in this compound during these proteolytic events are crucial for efficient and accurate processing. Research on other zymogens containing propeptides highlights that these propeptides often act as intramolecular chaperones, guiding the correct folding of the mature domain before being cleaved off. acs.orgoup.comresearchgate.net The catalytic removal of the propeptide is necessary for the protease to become active. plos.org
Influence of Propeptide Secondary Structure on Processing Specificity
The secondary structure of the propeptide plays a significant role in the specificity and efficiency of proteolytic processing. Propeptides can adopt specific conformations that are recognized by processing enzymes. Mutations within the propeptide region can induce conformational changes in the mature peptide, potentially altering its catalytic properties or affecting the efficiency of cleavage. acs.org Studies on other protease propeptides have demonstrated that specific regions and residues within the propeptide are essential for precursor folding and can influence the secondary structure and catalytic efficiency of the mature enzyme. acs.orgoup.com Circular dichroism spectroscopy is a technique used to reveal the conformational changes of peptides, including propeptides, in different environments, such as in the presence of membranes or at varying pH levels. researchgate.netnih.gov Changes in pH can dramatically affect the ionization states of residues, altering the structure, stability, and function of propeptides. nih.gov The specific arrangement and type of amino acid residues around the cleavage site are critical for effective cleavage of the propeptide and release of the active mature enzyme. acs.org
Molecular Mechanisms of Action of Mature Cecropin D (derived from this compound) on Target Microorganisms
Mature cecropin D, a cationic and amphipathic antimicrobial peptide, exerts its effects on target microorganisms through multiple mechanisms, primarily involving interactions with the cell membrane and, in some cases, intracellular components. explorationpub.comnih.govfrontiersin.orgnih.gov
Peptide-Membrane Interactions and Pore Formation in Bacterial Model Systems
A primary mechanism of action for cecropin D, like other cecropins, involves disrupting the integrity of bacterial membranes. explorationpub.comfrontiersin.orgnih.govnih.gov The cationic nature of cecropin D facilitates initial electrostatic interaction with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) (e.g., phosphatidylglycerol and cardiolipin) and lipopolysaccharide (LPS) in Gram-negative bacteria. explorationpub.comjmb.or.krnih.gov Following this initial interaction, the amphipathic structure of cecropin D allows it to insert into the lipid bilayer. researchgate.netnih.govjmb.or.krnih.gov
Several models have been proposed to explain the membrane permeabilization induced by such peptides, including the "barrel-stave," "carpet," and "toroidal-pore" models. mdpi.com In the carpet mechanism, peptides accumulate on the membrane surface before disrupting the bilayer. mdpi.commdpi.com In the toroidal pore model, the peptides associate with lipids to form transient pores. mdpi.com Studies on cecropins and cecropin-melittin hybrids have shown they can induce transmembrane pore formation or cause cell lysis, depending on factors like peptide concentration and membrane composition. nih.gov The insertion of the hydrophobic C-terminus into the lipid bilayer, in contrast to the amphipathic helix at the interface, has been demonstrated for cecropins interacting with the lipid bilayer. jmb.or.kr This interaction leads to increased membrane permeability and can result in cell membrane lysis and the release of cell contents. explorationpub.com The amphipathic character of the α-helices and hydrophobic interactions are important for effective binding to bacterial cells and antibacterial activity. researchgate.netnih.gov
Interaction with Intracellular Components, including Nucleic Acids (e.g., DNA denaturation)
Beyond membrane disruption, cecropin D and other AMPs can also interact with intracellular components after penetrating the cell membrane. explorationpub.comfrontiersin.orgnih.govmdpi.com These interactions can include binding to or interfering with nucleic acids, such as DNA. explorationpub.comfrontiersin.orgwikipedia.org While the primary target is often the cell membrane, some AMPs can translocate into the cytoplasm to reach intracellular sites of action. nih.gov Studies on cecropin A analogs have shown that basic amino acids can improve the interaction between the peptides and DNA. researchgate.net This interaction with DNA can potentially lead to DNA denaturation or interference with essential genetic processes. explorationpub.comfrontiersin.org
Modulation of Bacterial Cellular Processes and Metabolism
Cecropin D can also modulate various bacterial cellular processes and metabolism. explorationpub.comfrontiersin.orgnih.govsemanticscholar.org This can involve interfering with essential metabolic pathways or inhibiting processes like protein synthesis. mdpi.comfrontiersin.org Some AMPs, including cecropins, have been shown to inhibit proline uptake and cause leaky membranes. wikipedia.org Furthermore, studies on cecropin D interaction with Escherichia coli have revealed intracellular damage, including the loss of the cell envelope multilayer structure, formation of membrane vesicles, and enlargement of the periplasmic space, ultimately leading to bacterial death. researchgate.netnih.gov The multi-target mechanism of action can involve outer membrane permeabilization followed by biofilm disruption, inhibition of efflux pump activity, and interactions with intracellular nucleic acids. wikipedia.org
This compound is a precursor protein that undergoes processing to yield the mature antimicrobial peptide, Cecropin D. Cecropins are a family of well-studied antimicrobial peptides (AMPs) primarily found in insects, playing a crucial role in their innate immune system. mdpi.comtcdb.org These peptides are characterized by their helical structure and their ability to interact with and disrupt microbial membranes. mdpi.combiorxiv.orgnih.govnih.gov
Biological Context and Physiological Roles of Cecropin D Derived from Preprocecropin D
Evolutionary Aspects of Preprocecropin D and Cecropin Peptides
Phylogenetic Analysis of the Preprocecropin D Gene Family Across Species
Phylogenetic analysis of the cecropin (B1577577) gene family across various insect species reveals insights into their evolutionary relationships and diversification. Studies involving Anophelinae mosquitoes, for instance, show that cecropins are monophyletic, encompassing distinct clades, including Cecropin D. malariaworld.org The presence of cecropin genes has been observed across 29 species of Anopheles mosquitoes, suggesting an early emergence likely driven by gene duplication events. malariaworld.org
Gene duplication is widely recognized as a key mechanism in the evolution of insect cecropins. malariaworld.orgmdpi.com Analysis of genomes from species like the silkworm Bombyx mori and Spodoptera exigua supports this, indicating a common ancestral origin followed by independent evolution through successive duplication events. malariaworld.org In Bombyx mori, the cecropin gene family is extensive, comprising at least 14 elements, including two Cecropin D genes, organized in clusters on different chromosomes. mdpi.com
Phylogenetic trees constructed from mature peptide sequences of Anopheles cecropins demonstrate the existence of four discrete clades, with Cecropin D forming its own clade. malariaworld.orgresearchgate.net This clustering by gene group rather than species suggests that cecropin genes have been maintained in Anophelinae genomes over extended evolutionary periods. malariaworld.org The diversification within the Anopheles cecropin family is thought to have begun with an initial gene duplication leading to Cecropin D and the ancestor of other cecropins (A/B/C), followed by further duplications. malariaworld.org
In Drosophila, the cecropin multigene family also includes both functional genes and pseudogenes, offering a model to study their contrasting evolution. oup.comnih.gov Phylogenetic analysis of Drosophila cecropin sequences, including those from D. melanogaster, D. simulans, and D. yakuba, indicates frequent gene re-organization. nih.gov
Phylogenetic studies have also categorized cecropin family members from different species into classes based on their origin, such as lepidopteran, dipteran, and coleopteran insects. researchgate.net While cecropins from Lepidoptera often form a monophyletic group, the relationships among cecropins from Diptera and Coleoptera appear more complex, suggesting an origin before the divergence of these lineages. mdpi.com The distribution and evolution of cecropins have been explored in a wide range of insects, with novel cecropin genes identified in various orders, contributing to a more comprehensive understanding of their evolutionary history. nih.govmdpi.com
Evolutionary Conservation and Divergence of Cecropin Sequences and Structural Features
Cecropins are typically short, linear, α-helical, and highly cationic peptides. malariaworld.org They are characterized by a hydrophilic N-terminal region and a hydrophobic C-terminus, often linked by a short hinge region. malariaworld.org Despite these conserved structural features, there is considerable sequence divergence within the cecropin family across different species.
Sequence alignment of cecropin precursors in Anopheles gambiae shows that Cecropin D shares the highest identity with cecropin A (49%), followed by cecropin B (41%) and cecropin C (34%). malariaworld.org The mature forms of cecropins A, B, and C exhibit higher amino acid identities among themselves compared to their identity with Cecropin D, indicating a greater sequence distance for Cecropin D. malariaworld.org Notably, Cecropin D in Anopheles gambiae has a longer mature peptide due to an additional 9-residue cationic C-terminal tail. malariaworld.org
The molecular diversity and polymorphism observed in mosquito cecropins, compared to those in insects like Drosophila melanogaster and Bombyx mori, are likely influenced by the varied immune challenges mosquitoes encounter throughout their life cycle. malariaworld.org Mosquitoes' blood-feeding behavior and larval development in diverse aquatic environments expose them to unique selective pressures, contributing to the diversification of their antimicrobial peptides. malariaworld.org The sequence divergence of Cecropin D in Anopheles might also be linked to its genomic location, as it is often found on an autosomal chromosome rather than within the cecropin cluster on the X chromosome where cecropins A-C are typically located. malariaworld.org
Structural features, such as the α-helical conformation, are crucial for the antimicrobial activity of cecropins, enabling them to interact with microbial membranes. mdpi.comatlantis-press.com Circular dichroism analysis has shown that while cecropins are random coils in aqueous solutions, they adopt α-helical structures upon interacting with microbial membranes, facilitating their lytic effect. mdpi.com The presence or absence of a hinge region can influence how cecropins interact with membranes. acs.org Post-translational modifications, such as C-terminal amidation, can also enhance the antimicrobial activity and spectrum of cecropin peptides. mdpi.com
Co-evolutionary Dynamics with Microbial Pathogens and Host Immune Systems
The evolution of cecropins is intricately linked to the co-evolutionary dynamics between host insects and their microbial pathogens. The innate immune system of insects, which includes AMPs like cecropins, is constantly challenged by a diverse array of microbes, including bacteria, fungi, viruses, and parasites. malariaworld.orgroyalsocietypublishing.orgfrontiersin.org
Insects secrete antibacterial proteins like cecropins into their hemolymph upon bacterial infection, initiating a synergistic destruction of invaders. nih.gov This humoral immune response is a general defense mechanism, with cecropins active against both Gram-positive and Gram-negative bacteria. oup.com The interaction between cecropins and bacterial membranes, leading to membrane disruption and bacterial death, is a key aspect of this defense. oup.combiorxiv.org
The continuous evolutionary arms race between hosts and pathogens drives reciprocal adaptations in defense molecules and virulence factors. tandfonline.com Pathogens evolve mechanisms to evade or suppress host immune responses, including producing proteinases that can degrade host defense molecules. tandfonline.com In turn, hosts evolve countermeasures, such as proteinase inhibitors and diversified immune effectors like cecropins, often facilitated by gene duplication and recombination. tandfonline.com
Studies in Drosophila have shown that cecropin genes are strongly induced upon infection, highlighting their role in host defense. biorxiv.orgresearchgate.net While Drosophila lacking only the cecropin locus might still resist some microbial challenges, removing cecropins in conjunction with other AMPs reveals their contribution to defense against Gram-negative bacteria and fungi. biorxiv.orgresearchgate.net This suggests a synergistic action among different AMPs in the insect immune response.
The co-evolutionary history with pathogens can lead to differential resistance to AMPs among bacterial species, potentially contributing to variations in pathogen virulence. acs.org Small sequence changes in cecropins can impact their antibacterial activity, and the effectiveness against different bacterial species can vary, indicating diverse interactions between AMPs and bacterial membranes. acs.org
The host immune system itself also undergoes evolutionary divergence, even between closely related species, in terms of gene sequences and the repertoire of immune gene families. nih.gov This divergence can reflect adaptation to distinct pathogen environments and varying selective pressures. nih.gov
Functional Divergence within the Cecropin Peptide Family and its Evolutionary Drivers
Functional divergence within the cecropin peptide family allows different members to exhibit varied antimicrobial spectra and activities. While the mature peptides within a cecropin family in a given species might share similarities, they can display remarkable differences in their biological functions. nih.gov
For example, in Bombyx mori, different cecropin paralogs (e.g., Cecropin A1, B6, C, D, E) show distinct characteristics in their antibacterial spectrum and activity against various bacteria. nih.gov Similarly, in Musca domestica, different cecropin family genes exhibit varying antibacterial effects, with some showing broader spectrum activity than others. researchgate.netnih.gov This functional divergence can be driven by relatively fast evolutionary rates within these gene families. nih.gov
The evolutionary drivers of this functional divergence include gene duplication, which provides raw material for new functions to evolve, and subsequent selection pressures. malariaworld.orgmdpi.comoup.com After duplication, one gene copy can retain the original function while the other can diverge, potentially acquiring new specificities or enhanced activity against particular pathogens. oup.com The presence of both functional genes and pseudogenes within the cecropin family in species like Drosophila further illustrates this dynamic evolutionary process. oup.comnih.gov
Differences in the structural features, such as the length of the mature peptide or the presence of specific amino acid residues, can contribute to the functional divergence observed among cecropin family members. malariaworld.org These structural variations can influence the peptide's interaction with different microbial membranes or its susceptibility to pathogen-derived factors.
The varying immune challenges faced by insects in different environments and life stages also act as significant selective pressures driving the functional diversification of cecropins. malariaworld.org This allows the host to mount a more versatile and effective immune response against a wide range of potential pathogens.
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Advanced Methodologies in Preprocecropin D Research
Techniques for Studying Biosynthesis and Processing Pathways
Protease Protection and Sequestration Assays for Translocation Efficiency
Protease protection and sequestration assays are fundamental in determining the efficiency of preprocecropin D translocation across cellular membranes. These assays are designed to differentiate between peptides that have successfully crossed a membrane and those that remain on the exterior.
A common approach involves the use of microsomal vesicles to mimic cellular membranes. promegaconnections.com In this setup, the translocation of a protein domain is confirmed if it is shielded from the action of an externally added protease, such as proteinase K or trypsin. promegaconnections.comnih.gov The integrity of the membrane is a critical control; the addition of a non-ionic detergent like Triton™ X-100 solubilizes the membrane, exposing the translocated peptide to the protease and confirming that protection was indeed due to the lipid bilayer. promegaconnections.com
In a typical assay, the this compound would be translated in vitro in the presence of these microsomal vesicles. Following a period to allow for translocation, a protease is introduced into the system. If the cecropin (B1577577) D peptide has been successfully translocated into the vesicle, it will be resistant to digestion. The results are often analyzed by SDS-PAGE and autoradiography, where the presence of a protected, full-length peptide indicates successful translocation. nih.gov Variations of this assay can provide more detailed insights. For instance, by creating constructs with disulfide bonds that form loops too large to pass through a translocation channel, researchers can trap translocation intermediates and study the step-by-step process of polypeptide movement. nih.gov
Fluorescence protease protection assays (FPPA) offer a more dynamic way to study localization and topology. gbiosciences.com In this method, the protein of interest is tagged with a fluorescent marker (e.g., GFP). After permeabilizing the outer cell membrane with a gentle detergent like digitonin, which leaves intracellular organelle membranes intact, a protease is added. gbiosciences.com A loss of fluorescence indicates that the tagged portion of the protein was accessible to the protease, while persistent fluorescence suggests it was protected within an organelle. gbiosciences.com This technique could be adapted to track the movement of this compound through the secretory pathway.
| Assay Component | Purpose in this compound Translocation Studies | Key Findings/Applications |
| Microsomal Vesicles | Mimic cellular membranes (e.g., endoplasmic reticulum) to provide a barrier for translocation. promegaconnections.com | Essential for in vitro reconstitution of the translocation process. |
| Proteases (e.g., Proteinase K, Trypsin) | Digest proteins that are not protected by a membrane. promegaconnections.comnih.gov | Used to differentiate between translocated and non-translocated peptides. |
| Detergents (e.g., Triton™ X-100) | Solubilize membranes to confirm that protection is membrane-dependent. promegaconnections.com | A critical control to validate the integrity of the experimental setup. |
| SDS-PAGE and Autoradiography | Separate and visualize the protein fragments after protease treatment. nih.gov | Allows for the quantification of translocation efficiency by observing protected peptide bands. |
| Fluorescent Tags (e.g., GFP) | Enable real-time visualization of protein localization and protection from proteases. gbiosciences.com | Can be used in FPPA to study topology and subcellular compartmentalization. |
Biochemical Fractionation and Organelle Isolation for Subcellular Localization Studies
To understand the journey of this compound from its site of synthesis to its final destination, researchers employ biochemical fractionation and organelle isolation techniques. These methods separate the cell into its constituent parts, allowing for the analysis of protein content within specific compartments. nih.govthermofisher.com
Differential centrifugation is a cornerstone of subcellular fractionation. nih.govnih.gov This technique involves a series of centrifugation steps at increasing speeds to pellet different organelles based on their size, shape, and density. nih.gov A typical workflow for isolating organelles from homogenized cells or tissues would start with a low-speed spin to pellet nuclei, followed by higher-speed spins to isolate mitochondria, and then even faster speeds for microsomes (fragments of the endoplasmic reticulum and Golgi apparatus). thermofisher.comnih.gov By analyzing the protein composition of each fraction, for example through Western blotting, the subcellular location of this compound at different stages of its processing can be determined. nih.gov
To improve the purity of isolated organelles, density gradient centrifugation is often used as a subsequent step. nih.govresearchgate.net In this method, the mixed organelle fraction is layered on top of a density gradient (e.g., made of sucrose (B13894) or Percoll) and centrifuged. Organelles migrate through the gradient until they reach a point where their density matches that of the gradient material, allowing for a cleaner separation. springernature.com
Modern proteomics workflows often combine subcellular fractionation with quantitative mass spectrometry to create comprehensive maps of protein localization. ed.ac.uk This approach could provide a global view of the changes in this compound distribution under different physiological conditions.
| Fractionation Technique | Principle of Separation | Application to this compound Research |
| Differential Centrifugation | Size, shape, and density of organelles. | Initial separation of major organelles like nuclei, mitochondria, and microsomes to track the pathway of this compound. nih.gov |
| Density Gradient Centrifugation | Buoyant density of organelles. nih.govresearchgate.net | Further purification of specific organelles to obtain more precise localization data. |
| Detergent-Based Fractionation | Differential solubility of cellular compartments in various detergents. thermofisher.comed.ac.uk | Stepwise extraction of cytoplasmic, membrane, nuclear, and cytoskeletal proteins to determine the association of this compound with different cellular structures. |
| Immunocapture/Affinity Purification | Specific antibodies against organelle surface proteins. nih.govresearchgate.net | Isolation of highly pure populations of a specific organelle for detailed analysis of associated this compound. |
Structural Characterization Techniques for Derived Peptides
Once this compound is processed into mature cecropin D, understanding its three-dimensional structure is key to deciphering its antimicrobial mechanism. Various biophysical techniques are employed for this purpose.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides like cecropin D in different environments. wikipedia.orgyoutube.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is particularly sensitive to the regular, repeating structures of α-helices and β-sheets in proteins and peptides. wikipedia.org
For cecropin-family peptides, CD spectroscopy has shown that they are often unstructured or in a random coil conformation in aqueous solutions. nih.gov However, upon interaction with membrane-mimicking environments, such as solutions containing detergents (e.g., SDS) or lipids, they undergo a conformational change to adopt a more ordered, predominantly α-helical structure. nih.govresearchgate.net This induced folding is believed to be a critical step in their mechanism of action. researchgate.net CD spectra of α-helical peptides typically show characteristic negative bands around 208 and 222 nm and a positive band around 190 nm. By analyzing the CD spectrum, researchers can estimate the percentage of α-helix, β-sheet, and random coil in the peptide under various conditions. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a high-resolution technique used to determine the three-dimensional atomic structure of peptides in solution. nih.govrcsb.org For cecropins, NMR studies are typically conducted in membrane-mimicking environments, such as in the presence of dodecylphosphocholine (B1670865) (DPC) micelles or in organic solvents like hexafluoroisopropyl (HFIP) alcohol, to induce the folded, active conformation. nih.govnih.gov
Through a series of NMR experiments, researchers can measure distances between specific atoms within the peptide. This information is then used to calculate an ensemble of structures that are consistent with the experimental data. nih.govresearchgate.net NMR studies on cecropins have revealed a common structural motif: two α-helical regions connected by a flexible hinge. nih.govrcsb.org For instance, the structure of cecropin A was shown to have two helical regions, and a similar helix-hinge-helix structure was determined for papiliocin. nih.gov This hinge region is thought to provide conformational flexibility, which is important for the peptide's function, potentially allowing it to span a membrane or form pores. rcsb.org
Computational Approaches: Molecular Dynamics (MD) Simulations and Docking Studies
Computational methods, such as molecular dynamics (MD) simulations and docking studies, complement experimental techniques by providing dynamic, atomic-level insights into peptide-membrane interactions. researchgate.netresearchgate.net
MD simulations use the principles of classical mechanics to simulate the movements and interactions of atoms in a system over time. researchgate.netnih.gov Researchers can place a model of cecropin D, often derived from NMR or CD data, near a simulated lipid bilayer that mimics a bacterial or eukaryotic membrane. The simulation can then reveal how the peptide approaches, inserts into, and potentially disrupts the membrane. researchgate.netnih.gov These simulations have been used to study the oligomerization of cecropins within the membrane and to understand the roles of hydrophobicity and electrostatics in the interaction. researchgate.netresearchgate.net
Docking studies are computational techniques used to predict the preferred orientation of one molecule when bound to a second. mdpi.comoiccpress.com While often used for protein-ligand or protein-protein interactions, docking can also be applied to study how peptides like cecropin D might interact with specific components of a bacterial cell wall or membrane.
| Structural Technique | Information Provided | Relevance to Cecropin D Research |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil). wikipedia.org | Demonstrates the conformational change of cecropin D from a random coil in solution to an α-helical structure in a membrane environment. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D atomic structure in a solution/micelle environment. nih.govnih.gov | Has revealed the characteristic helix-hinge-helix structure of cecropin-like peptides, which is crucial for their function. nih.govrcsb.org |
| Molecular Dynamics (MD) Simulations | Dynamic, atomic-level view of peptide-membrane interactions over time. researchgate.netresearchgate.net | Elucidates the mechanism of membrane disruption and the role of specific amino acid residues in this process. researchgate.netnih.gov |
| Docking Studies | Prediction of binding modes between the peptide and its target. mdpi.comoiccpress.com | Can help identify specific interactions between cecropin D and membrane components. |
Gene Manipulation and Editing for Functional Studies
To definitively establish the in vivo function of this compound and its derived peptides, researchers turn to gene manipulation and editing technologies. These tools allow for the precise alteration of the gene encoding this compound to study the effects of its absence, overexpression, or mutation. nih.govscience.gov
Gene knockout, a common approach, involves rendering the this compound gene non-functional. cytosurge.com The resulting organism can then be challenged with pathogens to determine if the absence of cecropin D leads to increased susceptibility to infection, thereby confirming its role in the immune response.
Conversely, gene overexpression studies can reveal the consequences of having an excess of the peptide. This can be achieved by introducing additional copies of the gene or placing it under the control of a strong, constitutive promoter.
The advent of CRISPR-Cas9 technology has revolutionized gene editing due to its simplicity, precision, and efficiency. crisprtx.commedlineplus.govnih.gov The CRISPR-Cas9 system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location in the genome, where it creates a double-strand break. crisprtx.comyoutube.com The cell's natural DNA repair mechanisms can then be harnessed to introduce specific changes. medlineplus.gov For this compound research, CRISPR-Cas9 can be used to:
Disrupt the gene: By introducing small insertions or deletions (indels) that lead to a non-functional protein. crisprtx.com
Delete the gene: Using two guide RNAs to remove the entire gene sequence. crisprtx.com
Correct or insert mutations: By providing a DNA template with the desired change, specific amino acid substitutions can be made in the cecropin D sequence. crisprtx.com This allows researchers to conduct detailed structure-function studies in a living organism, for example, by testing the importance of the hinge region or specific residues in the helical domains. nih.gov
These genetic manipulation techniques are powerful tools for validating the biological role of this compound and for engineering peptides with enhanced antimicrobial properties. nih.gov
Reporter Gene Systems for Monitoring Transcriptional and Translational Dynamics
Reporter gene systems are fundamental tools for quantifying the activity of the promoter and regulatory elements of the gene encoding this compound. nih.govnih.gov These systems involve fusing the regulatory DNA sequence of the this compound gene to a gene that produces an easily measurable protein, known as a reporter. nih.gov Common reporters include luciferase (LUC), green fluorescent protein (GFP), and β-glucuronidase. nih.govnih.gov
By introducing these constructs into cells, researchers can monitor the transcriptional activity by measuring the levels of reporter gene mRNA or the light/fluorescence/enzymatic activity of the reporter protein. nih.gov This approach allows for the high-throughput screening of factors that may upregulate or downregulate this compound expression. Dual reporter systems can further dissect the process by using two different reporters to simultaneously assess transcriptional and translational efficiencies, providing a comprehensive view of gene regulation. nih.gov The dynamics are often modeled using differential equations, which can reconstruct the transcription time-course profiles from the reporter protein abundance data. nih.gov
Table 1: Application of Reporter Gene Systems in this compound Research
| Reporter System | Measurement | Information Gained |
|---|---|---|
| Luciferase (LUC) | Luminescence | Real-time monitoring of promoter activity and transcriptional dynamics. |
| Green Fluorescent Protein (GFP) | Fluorescence | Visualization of gene expression in living cells and tissues; protein localization. |
Gene Silencing and Knockdown Approaches (e.g., siRNA) for Pathway Dissection
Gene silencing, particularly through RNA interference (RNAi), is a powerful technique for dissecting the functional role of this compound. nih.govresearchgate.net This process utilizes short interfering RNAs (siRNAs), which are double-stranded RNA molecules typically 21 base pairs in length. researchgate.net When introduced into a cell, one strand of the siRNA is incorporated into the RNA-induced silencing complex (RISC). researchgate.netyoutube.com This complex then targets the messenger RNA (mRNA) of the this compound gene that is complementary to the siRNA strand, leading to its cleavage and degradation. researchgate.netyoutube.com
The resulting decrease in this compound mRNA levels prevents its translation into protein, effectively "knocking down" its expression. youtube.com By observing the cellular phenotype following this knockdown, researchers can infer the function of this compound in specific biological pathways, such as immune responses or cellular stress pathways. youtube.com Multiplexed screening strategies, where multiple genes are silenced simultaneously, can help identify genes that interact with this compound or function in the same pathway. nih.gov
Biophysical Methods for Membrane and DNA Interaction Studies
Understanding the biophysical interactions of this compound with cellular structures like membranes and nucleic acids is crucial to defining its mechanism of action. A variety of biophysical techniques are employed to characterize these interactions at a molecular level. nih.govnih.gov
Planar Lipid Bilayer Experiments and Ion Channel Formation Analysis
Planar lipid bilayer experiments are a key electrophysiological technique for investigating whether this compound, or its processed form, can form ion channels in membranes. nih.govbrighton.ac.uk In this method, a synthetic lipid bilayer is formed across a small aperture separating two aqueous compartments, mimicking a simplified cell membrane. nih.govnanion.de The peptide is then added to one compartment, and its interaction with the membrane is monitored by measuring the electrical current across the bilayer. nih.gov
The formation of an ion channel results in a stepwise increase in conductance. nih.gov The properties of these channels, such as their conductance, ion selectivity (e.g., cation-selective), and voltage-dependent gating, can be analyzed at the single-molecule level. nih.govnih.gov This technique provides direct evidence of membrane permeabilization and can elucidate the mechanism by which the peptide may exert cytotoxic or antimicrobial effects. nih.gov Studies on synthetic peptides modeling precursor proteins have shown a correlation between their antibacterial activity and their ability to form ion channels. nih.gov
Table 2: Ion Channel Characteristics Determined by Planar Lipid Bilayer Experiments
| Parameter | Description | Example Finding for a Model Peptide nih.gov |
|---|---|---|
| Conductance | The measure of ion flow through a single channel. | Multiple channel types observed with conductances ranging from 2 to 750 picosiemens (pS). |
| Ion Selectivity | The preference of the channel for certain ions over others. | Channels were found to be cation-selective. |
| Voltage Gating | The dependence of channel opening and closing on the membrane voltage. | Voltage dependency of gating was observed. |
| Formation Probability | The likelihood of a channel forming, which can correlate with biological activity. | Higher probability of channel formation correlated with greater antibacterial activity. |
Differential Scanning Calorimetry for Peptide-Membrane Interactions
Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to study the interaction between peptides like this compound and lipid membranes. ucm.esnih.gov DSC measures the heat changes that occur in a sample as its temperature is increased, particularly the heat absorbed or released during the phase transition of lipid bilayers from a gel state to a liquid-crystalline state. ucm.esresearchgate.net
When a peptide interacts with a model membrane (e.g., multilamellar vesicles), it can alter the membrane's thermotropic properties. nih.govjournaljpri.com By analyzing the changes in the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition, researchers can infer the nature of the peptide-membrane interaction. researchgate.netrsc.org For example, a peptide that inserts into the hydrophobic core of the bilayer may increase the order of the lipid chains, leading to an increase in the transition temperature and a decrease in the enthalpy change. rsc.org This provides insight into how this compound might disrupt membrane structure and function. journaljpri.com
Table 3: Interpretation of DSC Data for Peptide-Membrane Interactions
| Thermodynamic Parameter | Change upon Peptide Interaction | Interpretation |
|---|---|---|
| Phase Transition Temperature (Tm) | Increase / Decrease | Indicates peptide-induced stabilization or destabilization of the membrane's gel phase. rsc.org |
| Enthalpy of Transition (ΔH) | Decrease | Suggests insertion of the peptide into the lipid bilayer, disrupting lipid packing. rsc.org |
| Peak Broadening | Increase | Reflects a decrease in the cooperativity of the lipid phase transition due to peptide presence. |
Spectroscopic Analysis (e.g., Electronic Absorption) for Nucleic Acid Binding
Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, is a valuable method for investigating the binding of this compound to nucleic acids such as DNA or RNA. mq.edu.augbiosciences.com Nucleic acids have a characteristic strong absorbance peak at a wavelength of approximately 260 nm due to the electronic structure of their nitrogenous bases. gbiosciences.com
When a peptide binds to a nucleic acid, it can alter the electronic environment of the bases. This interaction can be detected as a change in the absorption spectrum. mq.edu.au Researchers monitor for a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity (an increase known as hyperchromism or a decrease known as hypochromism). Such spectral changes provide evidence of a binding event and can be used to quantify the binding affinity and stoichiometry of the peptide-nucleic acid complex. nih.govnih.gov This analysis helps determine if this compound has intracellular targets beyond the cell membrane.
Table 4: Analysis of Nucleic Acid Binding via Electronic Absorption Spectroscopy
| Spectroscopic Change | Indication |
|---|---|
| Shift in λmax | Alteration of the electronic environment of the nucleic acid bases upon peptide binding. |
| Hyperchromism / Hypochromism | Changes in the molar absorptivity, suggesting structural changes in the nucleic acid (e.g., unwinding or stabilization) due to peptide interaction. |
| Isosbestic Point | A wavelength where absorbance remains constant, indicating a clear equilibrium between bound and unbound states. |
Future Directions and Emerging Research Perspectives
Elucidation of Uncharted Processing Pathways and Novel Regulatory Mechanisms
The biosynthesis of the mature cecropin (B1577577) D peptide from its precursor, preprocecropin D, involves a series of precise proteolytic cleavage events. While the general pathway is understood to involve the removal of a signal peptide and a pro-peptide, the specific enzymes and regulatory networks governing this process remain largely uncharted territory.
Known Processing Steps: Insect antimicrobial peptides (AMPs) like cecropin D are typically synthesized as inactive precursors. nih.gov The initial "pre" segment is a signal peptide that directs the nascent polypeptide into the secretory pathway. nih.gov This signal peptide is then cleaved by a signal peptidase. Following this, the "pro" region is removed to release the mature, active peptide. For the closely related preprocecropin A, this subsequent processing can be carried out by enzymes like dipeptidyl aminopeptidase (B13392206).
Future Research Focus:
Identification of Specific Proteases: A primary goal is the identification and characterization of the specific proteases responsible for cleaving the pro-region of this compound in its native host. Understanding these enzymes could reveal novel targets for manipulating peptide activation.
Regulatory Pathway Mapping: The expression of insect AMPs is tightly regulated by complex signaling pathways, primarily the Toll and IMD pathways, which are activated in response to pathogens. nih.gov Future work must delineate how these pathways specifically control this compound transcription and translation. Research could also explore the role of other signaling cascades, such as the JAK-STAT pathway, in modulating its expression. nih.gov
Post-Translational Modifications: Investigation into potential post-translational modifications of this compound or its intermediates, beyond proteolytic cleavage, could reveal new layers of regulation that affect peptide stability, localization, or activity.
Advanced Understanding of Structure-Function Relationships of this compound and its Intermediate Forms
The biological function of a protein is intrinsically linked to its three-dimensional structure. While the structure of the mature cecropin peptide is relatively well-understood, the roles of the precursor segments and the structure of the intermediate forms are key areas for future investigation.
Mature Cecropin Structure and Function: Mature cecropins, including cecropin D, are characterized by two primary α-helical domains connected by a flexible hinge region. novoprolabs.comacs.org The N-terminal helix is typically amphipathic and cationic, crucial for the initial interaction with negatively charged microbial membranes, while the C-terminal helix is more hydrophobic, facilitating membrane disruption and pore formation. novoprolabs.comresearchgate.net Studies on cecropin A have shown that specific residues at the N-terminus, such as Trp(2) and Phe(5), are vital for attracting the peptide to the bacterial membrane. researchgate.net This fundamental architecture is responsible for the broad-spectrum antimicrobial activity.
Function of Precursor Domains: The precise functions of the signal and pro-peptides of this compound are inferred from general protein biology but require specific experimental validation.
Signal Peptide: Primarily functions in targeting the protein for secretion.
Pro-peptide: The pro-domain is hypothesized to serve multiple functions. It likely keeps the mature peptide in an inactive state, preventing potential toxicity to the host's own cells until an infection is present. Furthermore, it may act as an intramolecular chaperone, assisting in the correct folding and stabilization of the mature cecropin D domain.
Future research using techniques like NMR spectroscopy and X-ray crystallography on the full this compound molecule and its procecropin D intermediate will be essential to confirm these roles and provide a high-resolution view of how these precursor segments influence the final structure.
Rational Design and Engineering of this compound for Enhanced Peptide Production
The therapeutic and agricultural potential of cecropin D is currently limited by the high cost and low yield of production. nih.gov Rational design and bioengineering of the this compound gene and its expression systems offer a promising route to overcome these limitations. The goal is to develop robust platforms for the large-scale, cost-effective synthesis of the active peptide.
Several innovative strategies have been successfully applied to related cecropins, providing a blueprint for future work on cecropin D.
Table 1: Bioengineering Strategies for Enhanced Cecropin Production
| Strategy | Description | Organism | Example Peptide | Key Benefit |
|---|---|---|---|---|
| Fusion with Self-Aggregating Protein | The cecropin gene is fused to a self-assembling peptide (e.g., ELK16). The resulting fusion protein forms aggregates that can be easily separated from other cellular components by simple centrifugation. nih.gov | E. coli | Cecropin A | Simplifies purification, reduces cost, and protects the peptide from degradation. nih.gov |
| Oleosin Fusion Technology | The cecropin gene is fused to an oleosin gene and expressed in plant seeds. The fusion protein is targeted to and stored in oil bodies, which can be easily purified. nih.gov | Rice (Oryza sativa) | Cecropin A | Allows for high-level accumulation in seeds without affecting plant viability and facilitates simple purification. nih.gov |
| Intein-Mediated Cleavage | The cecropin gene is fused to an intein and a chitin-binding domain. The fusion protein is expressed and purified on a chitin (B13524) column, after which the intein self-cleaves to release the pure peptide. | E. coli | Cecropin B2 | Provides a method for high-purity production of the target peptide. |
| Hybrid Peptide Design | The N-terminal region of one peptide (e.g., cecropin B) is fused with the C-terminal of another (e.g., thanatin) to create novel peptides with potentially enhanced or altered activity profiles. nih.gov | E. coli | Cecropin B-thanatin | Allows for the creation of new peptides with improved biological activity. nih.gov |
Future efforts will likely focus on adapting and optimizing these systems for this compound. This includes codon optimization for specific expression hosts, designing more efficient cleavage sites for the removal of fusion tags, and exploring novel expression platforms like yeast (Pichia pastoris) or other plant systems to maximize yield and bioactivity.
Exploration of this compound-Derived Peptides in Pest Control and Agricultural Biotechnology Applications
The potent and broad-spectrum antimicrobial activity of cecropins makes their derived peptides highly attractive candidates for developing new biopesticides. As conventional pesticides face increasing scrutiny due to environmental concerns and pathogen resistance, peptide-based solutions offer a targeted and potentially more sustainable alternative.
Research has already demonstrated the efficacy of cecropin-derived peptides against a range of significant agricultural pathogens.
Table 2: Susceptibility of Agricultural Pathogens to Cecropin-Derived Peptides
| Pathogen | Type | Disease Caused | Susceptible to |
|---|---|---|---|
| Fusarium verticillioides | Fungus | Stalk and ear rot in maize | Cecropin A |
| Dickeya dadantii | Bacterium | Soft rot in various crops | Cecropin A |
| Xylella fastidiosa | Bacterium | Pierce's Disease in grapevines | Cecropin A ca.gov |
Future Applications:
Transgenic Crops: A major avenue of research is the development of transgenic plants engineered to express and secrete cecropin D. The constitutive expression of cecropin D in crops like rice has been shown to confer enhanced resistance to both fungal and bacterial pathogens. nih.gov Future work will aim to introduce the this compound gene into a wider variety of commercially important crops.
Topical Biopesticides: Purified, synthetically produced cecropin D-derived peptides could be formulated into sprays for direct application to plants, offering a biodegradable alternative to chemical pesticides for controlling surface-level infections.
Synergistic Formulations: Investigating the synergistic effects of cecropin D peptides with existing fungicides or bactericides could lead to more potent formulations that require lower concentrations of each component, reducing the risk of resistance development and environmental impact.
The exploration of these applications is crucial for translating the fundamental biology of this compound into practical solutions for sustainable agriculture and food security.
Q & A
Q. What structural features distinguish preprocecropin D from other cecropin precursors?
this compound contains a signal peptide critical for endoplasmic reticulum (ER) targeting and subsequent proteolytic processing. Structural differentiation lies in its N-terminal signal sequence and conserved cationic domains, which facilitate membrane interactions. Comparative sequence analysis and mass spectrometry are recommended to identify unique motifs .
Q. Which experimental methods are used to detect this compound in mammalian systems?
Radiolabeling (e.g., tritium-labeled proline) combined with SDS-PAGE and fluorography is a standard approach. Co- or post-translational processing assays using rough microsomes (RM) can validate ER-dependent maturation .
Q. What role does the endoplasmic reticulum play in this compound maturation?
The ER mediates signal peptide cleavage via signal peptidases. Rough microsomes (RM) are used in vitro to study processing efficiency, as demonstrated in mammalian translation systems .
Q. How can in vitro models bypass eukaryotic machinery to study this compound’s antimicrobial activity?
Cell-free synthesis systems or synthetic peptide analogs allow direct testing of bioactive domains. Circular dichroism can confirm structural integrity in non-eukaryotic environments .
Q. What functional implications arise from signal peptide variations in this compound across species?
Phylogenetic analysis of signal peptide sequences can reveal evolutionary adaptations. Functional assays (e.g., antimicrobial susceptibility testing) assess how variations impact activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound processing efficiency across expression systems?
System-specific variables (e.g., codon usage, chaperone availability) must be controlled. Replicate studies using baculovirus vectors (for insect cells) and mammalian vectors under identical experimental conditions are advised. Statistical rigor, including ANOVA for cross-system comparisons, is critical .
Q. What strategies improve post-translational modification of this compound in heterologous systems?
Codon optimization for host organisms and co-expression of ER-resident chaperones (e.g., BiP) enhance folding. Pulse-chase experiments with metabolic labeling can track maturation efficiency .
Q. How should controls be designed to validate specificity in this compound detection assays?
Include negative controls with signal peptide mutations or siRNA-mediated knockdowns. Western blotting with antibodies against conserved regions and competitive inhibition assays ensure specificity .
Q. Which statistical methods are optimal for analyzing dose-response relationships in this compound bioactivity studies?
Nonlinear regression models (e.g., log-dose vs. response) and Kaplan-Meier survival analysis (for in vivo efficacy) are recommended. Ensure compliance with NIH guidelines for preclinical data reporting .
Q. What systematic review methodologies synthesize conflicting data on this compound’s efficacy?
Follow PRISMA guidelines for meta-analyses, prioritizing prespecified studies over exploratory research. Use funnel plots to assess publication bias and subgroup analyses to account for taxonomic variability .
Methodological Tables
Table 1: Key Techniques for this compound Research
Table 2: Common Pitfalls and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
